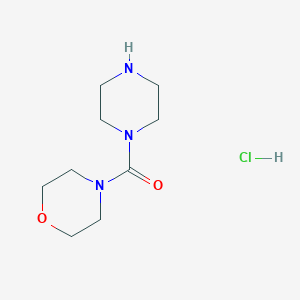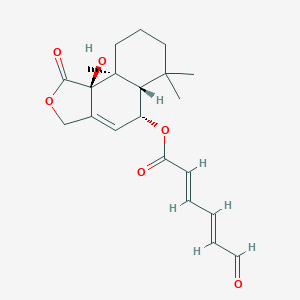![molecular formula C28H21B B3338656 3'-Bromo-10,10-dimethyl-Spiro[anthracene-9(10H),9'-[ 9H]fluorene] CAS No. 2170533-42-1](/img/structure/B3338656.png)
3'-Bromo-10,10-dimethyl-Spiro[anthracene-9(10H),9'-[ 9H]fluorene]
Descripción general
Descripción
3’-Bromo-10,10-dimethyl-Spiro[anthracene-9(10H),9’-[9H]fluorene]: is a complex organic compound with the molecular formula C28H21Br and a molecular weight of 437.37 g/mol . This compound is characterized by its unique spiro structure, which involves a brominated anthracene moiety and a dimethyl-substituted fluorene unit. The spiro configuration imparts distinct chemical and physical properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-10,10-dimethyl-Spiro[anthracene-9(10H),9’-[9H]fluorene] typically involves multi-step organic reactions. One common synthetic route includes:
Bromination: The introduction of a bromine atom to the anthracene moiety. This step often uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions.
Spirocyclization: Formation of the spiro linkage between the anthracene and fluorene units. This step may involve the use of strong bases or catalysts to facilitate the cyclization process.
Methylation: Introduction of methyl groups to the fluorene unit. This step can be achieved using methylating agents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction control is crucial to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
3’-Bromo-10,10-dimethyl-Spiro[anthracene-9(10H),9’-[9H]fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can target the bromine atom or other functional groups, leading to the formation of dehalogenated or reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce quinones or other oxidized forms.
Aplicaciones Científicas De Investigación
3’-Bromo-10,10-dimethyl-Spiro[anthracene-9(10H),9’-[9H]fluorene] has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 3’-Bromo-10,10-dimethyl-Spiro[anthracene-9(10H),9’-[9H]fluorene] involves its interaction with specific molecular targets and pathways. The bromine atom and spiro structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity and subsequent biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
10,10-Dimethyl-Spiro[anthracene-9(10H),9’-[9H]fluorene]: Lacks the bromine atom, resulting in different reactivity and properties.
3’-Chloro-10,10-dimethyl-Spiro[anthracene-9(10H),9’-[9H]fluorene]: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior.
3’-Iodo-10,10-dimethyl-Spiro[anthracene-9(10H),9’-[9H]fluorene]:
Uniqueness
The presence of the bromine atom in 3’-Bromo-10,10-dimethyl-Spiro[anthracene-9(10H),9’-[9H]fluorene] imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. The spiro structure also contributes to its distinct physical and chemical characteristics, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
3'-bromo-9,9-dimethylspiro[anthracene-10,9'-fluorene] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21Br/c1-27(2)23-11-5-7-13-25(23)28(26-14-8-6-12-24(26)27)21-10-4-3-9-19(21)20-17-18(29)15-16-22(20)28/h3-17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMCTWVXHZFSCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3(C4=C(C=C(C=C4)Br)C5=CC=CC=C53)C6=CC=CC=C61)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4,4,5,5-Tetramethyl-2-[3-(9-phenyl-9H-fluoren-9-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B3338621.png)


![11,12-Dimethoxy-7-methyl-6,7,7a,8-tetrahydro-5h-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline](/img/structure/B3338662.png)


